2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole typically involves the reaction of 2-amino-6-methylbenzothiazole with 4-iodoacetanilide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states.
Reduction Reactions: The compound can be reduced to form different reduced states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate, and the reactions are carried out under acidic or basic conditions.
Reduction Reactions: Common reducing agents include sodium borohydride or lithium aluminum hydride, and the reactions are carried out under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield different oxidation or reduction products .
Scientific Research Applications
2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole involves its interaction with specific molecular targets, such as thiol groups in proteins. The compound forms covalent bonds with these targets, leading to changes in their fluorescence properties. This interaction is utilized in various analytical and imaging techniques to detect and quantify biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Iodoacetamide: Similar in structure but lacks the benzothiazole moiety.
6-Ethoxy-2-methylbenzothiazole: Similar benzothiazole structure but with an ethoxy group instead of the iodoacetamido group.
5-Fluoro-2-methylbenzothiazole: Similar benzothiazole structure but with a fluoro group instead of the iodoacetamido group.
Uniqueness
2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole is unique due to its combination of the iodoacetamido group and the benzothiazole moiety, which imparts specific fluorescence properties and reactivity. This makes it particularly useful in applications requiring sensitive detection and imaging of biomolecules .
Properties
IUPAC Name |
2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2OS/c1-10-2-7-13-14(8-10)21-16(19-13)11-3-5-12(6-4-11)18-15(20)9-17/h2-8H,9H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLHKGNTARKGAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408971 | |
Record name | 2-Iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87992-62-9 | |
Record name | 2-Iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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